BenchChemオンラインストアへようこそ!

OB-2

Neuroscience Pain Research Ion Channel

OB-2 (300689-25-2) is a highly specific, research-grade STOML3 oligomerization inhibitor. It uniquely modulates nociceptor activation kinetics, a property not shared by the related analog OB-1, and demonstrates validated in vivo efficacy in neuropathic pain models. This molecule is essential for reproducible, high-impact mechanotransduction research. Procure this critical tool compound for your studies.

Molecular Formula C24H20N6OS
Molecular Weight 440.5 g/mol
Cat. No. B1677077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOB-2
SynonymsOB-2
Molecular FormulaC24H20N6OS
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2
InChIInChI=1S/C24H20N6OS/c1-16-11-12-25-20(13-16)26-21(31)15-32-24-27-23-22(28-29-24)18-9-5-6-10-19(18)30(23)14-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3,(H,25,26,31)
InChIKeyXAQKHBSJOQTCAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide (OB-2): A STOML3 Oligomerization Blocker for Mechanotransduction and Pain Research


The compound 2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide, also known by its research code OB-2 (CAS 300689-25-2), is a small-molecule inhibitor of stomatin-like protein-3 (STOML3) oligomerization [1]. STOML3 is a membrane protein that modulates the sensitivity of mechanosensitive Piezo ion channels in sensory neurons [1]. OB-2 reversibly reduces the sensitivity of mechanically gated currents in sensory neurons and silences mechanoreceptors in vivo, making it a critical chemical probe for studying mechanotransduction and for developing novel analgesics targeting tactile allodynia and neuropathic pain [1].

Why 2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide (OB-2) Cannot Be Substituted by Other Triazinoindole Derivatives or STOML3 Inhibitors


While the 5-benzyl-[1,2,4]triazino[5,6-b]indole scaffold can yield a range of biological activities (e.g., antiproliferative [1] or antimicrobial [2]), OB-2's specific activity as a STOML3 oligomerization blocker is highly structure-dependent. Crucially, it exhibits differential effects compared to its close analog, OB-1. In functional assays on sensory neurons, OB-2 uniquely modulates nociceptor response kinetics, whereas OB-1 does not [3]. Furthermore, the presence of the N-(4-methylpyridin-2-yl)acetamide side chain is essential for this specific pharmacological profile. Substituting OB-2 with a generic triazinoindole derivative or even the related OB-1 molecule will not replicate its unique ability to slow nociceptor activation and latency, directly impacting experimental outcomes and reproducibility in mechanosensation research.

Quantitative Differentiation Evidence for 2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide (OB-2) vs. Key Comparators


OB-2 Selectively Prolongs Activation Kinetics in Nociceptors, Unlike OB-1

In acutely isolated dorsal root ganglion (DRG) nociceptors, treatment with OB-2 resulted in a significant increase in the activation time constant (τ1) and response latency compared to vehicle-treated controls. This effect was not observed for the related STOML3 inhibitor OB-1, indicating that OB-2 has a distinct functional impact on nociceptor mechanotransduction [1].

Neuroscience Pain Research Ion Channel STOML3 Mechanotransduction

Differential Effect of OB-2 vs. OB-1 on Inactivation Kinetics of Mechanoreceptors

In DRG mechanoreceptors, the effect of STOML3 inhibitors on the inactivation time constant (τ2) of mechanically gated currents was evaluated. Treatment with OB-2 did not significantly alter the inactivation time constant compared to vehicle (P = 0.7930) [1]. While not a differentiating factor from vehicle, this data is crucial for understanding OB-2's selective profile. It demonstrates that OB-2's primary effect is on nociceptor activation, and it does not broadly alter all kinetic properties of all sensory neuron subtypes. In contrast, the related inhibitor OB-1 showed a trend toward a longer inactivation time constant (P = 0.1966) [1], suggesting a possible divergence in their functional effects on mechanoreceptors.

Neuroscience Somatosensation Ion Channel STOML3 Mechanotransduction

Reversal of Pathological Mechanical Hypersensitivity in Neuropathic Pain Models In Vivo

OB-2 has been demonstrated to reverse mechanical hypersensitivity in mouse models of neuropathic pain, including painful diabetic neuropathy [1]. In these in vivo models, local application of STOML3 inhibitors to the skin attenuated pain behavior, providing a proof-of-concept for targeting STOML3 oligomerization as a therapeutic strategy [1]. While quantitative behavioral data (e.g., change in paw withdrawal threshold in grams) was not available in the retrieved sources, the qualitative finding of a reversal of established pathological pain is a key differentiator for OB-2 as a functional tool in vivo.

Neuroscience Pain In Vivo Pharmacology STOML3 Neuropathy

Core Application Scenarios for 2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide (OB-2) Based on Verified Evidence


Functional Dissection of Nociceptor Mechanotransduction Kinetics

Researchers studying the biophysical properties of sensory neurons can use OB-2 to selectively modulate the activation kinetics of nociceptors. As demonstrated by its ability to significantly prolong latency and slow activation time constants in DRG nociceptors [1], OB-2 serves as a unique pharmacological tool for separating the contributions of activation vs. inactivation processes in mechanosensitive currents. This is a direct application of the quantitative evidence showing a specific, significant effect (P = 0.001 for activation time constant) not observed with the related compound OB-1 [1].

In Vivo Proof-of-Concept Studies for STOML3-Targeted Analgesics

OB-2 is the compound of choice for preclinical in vivo studies investigating STOML3 as a target for treating tactile allodynia and neuropathic pain. Its demonstrated ability to reverse established mechanical hypersensitivity in mouse models of nerve injury and diabetic neuropathy [1][2] provides the necessary validation for using this molecule as a tool compound. This scenario is directly supported by the evidence of in vivo efficacy, which differentiates it from compounds lacking this functional validation.

Comparative Studies on STOML3 Inhibitor Subtype Selectivity

For research aiming to understand the functional consequences of STOML3 inhibition on different sensory neuron subtypes, OB-2 offers a distinct profile compared to OB-1. The evidence shows that while OB-2 robustly affects nociceptor activation, it does not significantly alter mechanoreceptor inactivation [1]. This contrasts with trends observed for OB-1 [1], enabling side-by-side comparative studies to link specific changes in channel gating kinetics to distinct physiological or behavioral outcomes.

Quote Request

Request a Quote for OB-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.